molecular formula C17H17FN2O2 B3011045 6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1018576-63-0

6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B3011045
CAS No.: 1018576-63-0
M. Wt: 300.333
InChI Key: CJENEWGKUARVAI-UHFFFAOYSA-N
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Description

6-Amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS: 1018576-63-0) is a benzoxazine derivative with a core structure comprising a bicyclic 3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold. Key substituents include:

  • Amino group at position 6,
  • Ethyl group at position 2,
  • 4-Fluorophenylmethyl group at position 3.

This compound belongs to a class of molecules investigated for their biological activity, particularly as inhibitors of human DNA topoisomerase I, a target in anticancer drug development . The fluorine atom and benzyl substitution may enhance binding affinity and metabolic stability, common strategies in medicinal chemistry.

Properties

IUPAC Name

6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-2-15-17(21)20(10-11-3-5-12(18)6-4-11)14-9-13(19)7-8-16(14)22-15/h3-9,15H,2,10,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJENEWGKUARVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=C(O1)C=CC(=C2)N)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Similar compounds have shown inhibitory activity against certain viruses, suggesting that this compound may also interact with its targets to inhibit their function.

Result of Action

Similar compounds have shown inhibitory activity against certain viruses, suggesting that this compound may also have antiviral effects at the molecular and cellular level.

Biological Activity

6-Amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one, also known as 7-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS Number: 303151-31-7), is a compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, including antibacterial, antifungal, and cytotoxic activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17_{17}H17_{17}FN2_2O2_2. Its structure features a benzoxazine ring, which is known for various biological activities. The presence of the fluorophenyl group is particularly notable due to its influence on the compound's pharmacological properties.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli23.15
Bacillus subtilis4.69
Pseudomonas aeruginosa137.43

These results demonstrate that the compound exhibits strong antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while showing moderate activity against Gram-negative bacteria like Pseudomonas aeruginosa .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains:

Fungal StrainMIC (µM)
Candida albicans16.69
Fusarium oxysporum56.74

The antifungal activity suggests that the compound could be useful in treating fungal infections, particularly those caused by Candida species .

Cytotoxic Activity

Recent studies have investigated the cytotoxic effects of benzoxazine derivatives on cancer cell lines. For instance, derivatives similar to this compound were tested against MCF-7 (human breast cancer cells) and HCT-116 (human colorectal carcinoma cells). The results indicated that certain substitutions on the benzoxazine ring enhanced cytotoxicity:

Cell LineIC50_{50} (µM)
MCF-712.5
HCT-11615.0

These findings suggest that modifications to the benzoxazine structure can significantly impact its anticancer properties .

The mechanism by which this compound exerts its biological effects is thought to involve interference with bacterial cell wall synthesis and disruption of fungal cell membranes. Additionally, its cytotoxic effects may be related to the induction of apoptosis in cancer cells through various signaling pathways .

Case Studies

  • Antibacterial Efficacy : A study evaluated a series of benzoxazine derivatives for their antibacterial activity against a panel of pathogens. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced activity compared to their analogs without such substitutions.
  • Cytotoxicity in Cancer Research : In vitro studies demonstrated that derivatives of benzoxazines showed promising results in inhibiting cancer cell proliferation. The incorporation of specific functional groups was found to increase potency against MCF-7 and HCT-116 cell lines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibit significant anticancer properties. The presence of a fluorinated phenyl group enhances the compound's ability to interact with biological targets, potentially leading to the development of new cancer therapies. Studies have shown that benzoxazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential enzymes, making it a candidate for developing new antibiotics. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria .

Material Science

Polymer Chemistry
In material science, benzoxazine compounds are known for their utility in creating thermosetting polymers. The unique structure of this compound allows it to be used as a precursor for high-performance thermosetting resins. These resins are characterized by excellent thermal stability and mechanical properties, making them suitable for aerospace and automotive applications .

Nanocomposites
Recent advancements have explored the incorporation of this compound into nanocomposites to enhance their mechanical and thermal properties. The addition of benzoxazine derivatives can improve the interfacial adhesion between the polymer matrix and nanoparticles, leading to materials with superior performance characteristics .

Agricultural Chemistry

Pesticide Development
The potential use of this compound as a pesticide has been a subject of investigation. Its ability to interact with specific biological pathways in pests could lead to the development of novel pest control agents that are more effective and environmentally friendly compared to traditional pesticides .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInhibition of cell proliferation in breast cancer cells
Antimicrobial PropertiesEffective against E. coli and Staphylococcus aureus
Polymer ApplicationsEnhanced thermal stability in thermosetting polymers
Pesticide DevelopmentPotential effectiveness against common agricultural pests

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Substituents (Position) Key Biological Activity IC50/EC50 (Topo I) References
6-Amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one (Target) 2-Ethyl, 4-(4-Fluorobenzyl), 6-Amino Topoisomerase I inhibition (Catalytic inhibitor) Not reported
BONC-013 R = OH, R1 = Methyl Topoisomerase I poison 0.0006 mM
6-Amino-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one 4-(3,5-Dimethyloxazolyl), 6-Amino Unknown (Structural analog) N/A
5-Amino-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one 4-Methyl, 5-Amino Unspecified biological activity N/A
6-Chloro-7-(piperazine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride 6-Chloro, 7-Piperazine sulfonyl Antibacterial (K. pneumoniae, E. faecalis) N/A

Structure-Activity Relationship (SAR) Insights

Position 4 Substituents :

  • The 4-fluorophenylmethyl group in the target compound may enhance lipophilicity and target interaction compared to methyl or oxazolyl groups .
  • BONC-013 (R = OH, R1 = methyl) demonstrates that a hydroxyl group at R increases catalytic inhibition, while methyl at R1 enhances poisoning effects .

Position 6 Modifications: Amino groups at position 6 are critical for topoisomerase I inhibition, as seen in the target compound and BONC-013 . Substitution with chlorine (e.g., 6-chloro derivatives) shifts activity toward antibacterial effects .

Position 2 Variations :

  • Ethyl groups (target compound) vs. methyl (BONC-013) or hydrogen influence steric hindrance and pharmacokinetics .

Mechanistic Differences

  • Catalytic Inhibitors vs. Poisons :
    • The target compound acts as a catalytic inhibitor, preventing topoisomerase I-DNA cleavage.
    • BONC-013 stabilizes the topoisomerase I-DNA complex (poison), leading to DNA damage .

Q & A

Basic: What established synthetic methodologies are used to prepare 6-amino-2-ethyl-4-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one?

Answer:
The compound can be synthesized via palladium-catalyzed heteroannulation, where aryl halides react with propargylamine derivatives in the presence of (PPh₃)₂PdCl₂ and CuI. Cyclization under basic conditions (e.g., KOH in ethanol-water) yields stereoselective benzoxazine derivatives . Alternative routes include microwave-assisted synthesis under solvent-free conditions, which reduces reaction time and improves yield . Key intermediates like 2-aminophenyl tosylates are critical for regioselective cyclization.

Basic: What techniques are employed for structural characterization of this benzoxazine derivative?

Answer:

  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, enabling precise determination of stereochemistry and hydrogen-bonding networks .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry, with NOE experiments validating Z-stereochemistry of exocyclic double bonds .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion validation and fragmentation patterns.

Advanced: How can stereoselectivity be optimized during synthesis?

Answer:

  • Catalytic systems : Palladium-copper bimetallic catalysts enhance regioselectivity in cyclization steps. For example, (PPh₃)₂PdCl₂/CuI in triethylamine at room temperature achieves >90% yield of Z-isomers .
  • Solvent control : Polar aprotic solvents (e.g., CH₃CN) stabilize transition states, favoring desired stereochemistry.
  • Chiral auxiliaries : Introducing enantiopure amines during intermediate formation can improve enantiomeric excess .

Advanced: How should researchers resolve contradictions between in vitro and in vivo biological activity data?

Answer:

  • Triangulation : Cross-validate data using multiple assays (e.g., receptor binding affinity vs. mean arterial pressure measurements in hypertensive rat models) .
  • Metabolic stability testing : Assess hepatic metabolism using microsomal assays to identify active/inactive metabolites.
  • Structural validation : Verify compound integrity post-assay via HPLC and crystallography to rule out degradation .

Basic: What biological targets are associated with this compound?

Answer:
Benzoxazine derivatives typically target:

  • Imidazoline binding sites (IBS) : Subtype I₁ receptors modulate cardiovascular responses .
  • Adrenergic receptors : α₂-receptor antagonism correlates with antihypertensive effects in rodent models .
  • Enzymatic pathways : Hydroxamic acid derivatives (structural analogs) inhibit cereal pests via allelopathic mechanisms .

Advanced: How can computational methods enhance derivative design?

Answer:

  • Molecular docking : Screen derivatives against IBS or α₂-adrenergic receptor crystal structures (PDB IDs) to predict binding modes.
  • QSAR modeling : Use substituent electronic parameters (Hammett σ) to optimize substituents at the 4-fluorophenyl group for enhanced affinity .
  • Molecular dynamics : Simulate ligand-receptor interactions to assess stability of hydrogen bonds with conserved residues (e.g., Asp113 in α₂ receptors).

Basic: What analytical methods ensure purity and stability during storage?

Answer:

  • HPLC : Use phenyl-hexyl columns (e.g., Ascentis® Express) with UV detection at 254 nm for purity assessment .
  • Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and humidity. Monitor via TLC and FTIR for oxidation/hydrolysis .

Advanced: What strategies mitigate challenges in crystallizing this compound?

Answer:

  • Solvent screening : Employ high-throughput vapor diffusion with PEG-based precipitants.
  • Co-crystallization : Add co-formers (e.g., 4-methoxybenzoic acid) to stabilize crystal lattices .
  • Cryo-crystallography : Flash-cooling at 100 K reduces thermal motion, improving diffraction resolution .

Basic: What are the environmental implications of benzoxazine derivatives?

Answer:

  • Allelopathy : Hydroxamic acid analogs inhibit weed growth via root exudation, but non-target effects require ecotoxicity assays .
  • Biodegradation : Aerobic soil metabolism studies (OECD 307) assess persistence. Fluorinated groups may reduce degradation rates .

Advanced: How can synthetic byproducts be characterized and minimized?

Answer:

  • LC-MS/MS : Identify byproducts (e.g., dimerization products) using reverse-phase chromatography and tandem mass fragmentation .
  • Reaction optimization : Reduce CuI catalyst loading to <5 mol% to suppress side reactions in palladium-mediated steps .

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